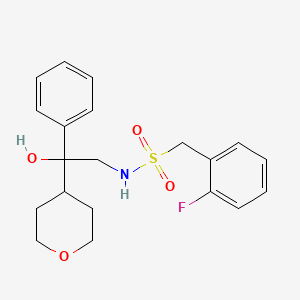
1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24FNO4S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation in Antiarrhythmic Research
A notable application of compounds structurally related to 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide is in the development of antiarrhythmic drugs. Koufaki et al. (2006) synthesized a series of compounds by combining the hydroxy-benzopyran ring of vitamin E with the methylsulfonylaminophenyl group of class III antiarrhythmic drugs. These compounds, including closely related analogues, demonstrated significant antiarrhythmic and antioxidant activities in isolated rat heart preparations. The most active compound exhibited moderate class III antiarrhythmic action and facilitated fast recovery of the heart from ischemic conditions (Koufaki et al., 2006).
Development of PET Imaging Agents
In the realm of diagnostic imaging, specifically PET (Positron Emission Tomography), compounds structurally akin to the one have been explored for their potential as imaging agents. Tian and Lee (2006) synthesized a new PET tracer targeting COX-2 (Cyclooxygenase-2), which is a significant enzyme in the inflammation process. This development underscores the versatility of such compounds in biomedical research, particularly in diagnosing and understanding inflammatory diseases (Tian & Lee, 2006).
Structural Studies and Supramolecular Assembly
Compounds with similar structural frameworks have been analyzed for their crystal structures and the nature of their intermolecular interactions. A study by Dey et al. (2015) on nimesulidetriazole derivatives, which share a resemblance in the sulfonamide component, provided insights into the assembly of these molecules in crystalline form. Understanding these interactions is crucial for the design of pharmaceutical compounds with optimal efficacy and stability (Dey et al., 2015).
Selective Hydrolysis of Methanesulfonate Esters
The specificity in the chemical reactivity of methanesulfonate esters, closely related to the chemical structure , has been explored for selective hydrolysis applications. Chan et al. (2008) examined the pH-dependent hydrolysis of methanesulfonate esters, providing valuable insights into selective removal strategies in synthetic pathways. This research highlights the importance of such compounds in refining synthetic methodologies for pharmaceutical development (Chan et al., 2008).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c21-19-9-5-4-6-16(19)14-27(24,25)22-15-20(23,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,18,22-23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOAEMXQHRPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CC2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


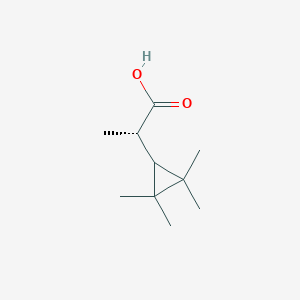
![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)
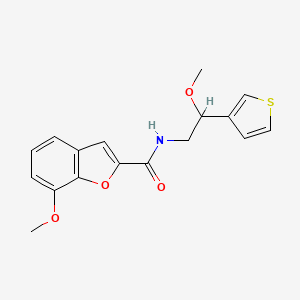
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
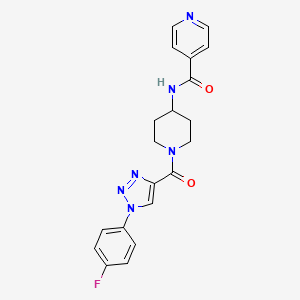
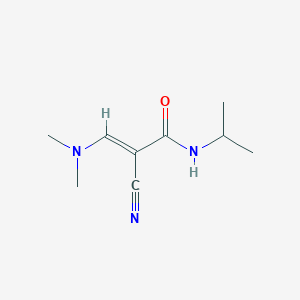
![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)
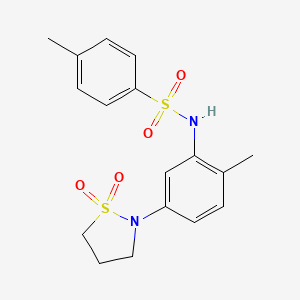
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![N-(2-furylmethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2801941.png)